molecular formula C6H4N2S B1199882 1,2,3-Benzothiadiazole CAS No. 273-77-8

1,2,3-Benzothiadiazole

Cat. No.: B1199882
CAS No.: 273-77-8
M. Wt: 136.18 g/mol
InChI Key: FNQJDLTXOVEEFB-UHFFFAOYSA-N
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Description

1,2,3-Benzothiadiazole is a bicyclic aromatic compound composed of a benzene ring fused to a 1,2,3-thiadiazole ring. This compound is a colorless solid that is soluble in organic solvents . It has a chemical formula of C6H4N2S and a molar mass of 136.17 g/mol . The compound is known for its applications in various fields, including organic electronics and photoluminescent materials.

Biochemical Analysis

Biochemical Properties

1,2,3-Benzothiadiazole plays a significant role in biochemical reactions, particularly in plant defense mechanisms. It is known to interact with various enzymes and proteins, such as those involved in the systemic acquired resistance (SAR) pathway. For instance, this compound activates the sterol pathway and affects vitamin D3 metabolism in plant cell cultures . Additionally, it has been shown to synergize with insecticides, enhancing their effectiveness .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plants, it activates the systemic acquired resistance (SAR) pathway, leading to increased resistance against phytopathogens . This activation results in the accumulation of hydrogen peroxide and lignin, which are crucial for strengthening cell walls and enhancing plant defense .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It interacts with enzymes and proteins involved in the SAR pathway, leading to the activation of defense-related genes . The compound’s ability to induce systemic resistance is linked to its interaction with salicylic acid, a key signaling molecule in plant defense . Additionally, this compound has been shown to inhibit certain enzymes, further contributing to its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its effectiveness can vary depending on the duration of exposure and environmental conditions . Long-term studies have shown that this compound can lead to sustained activation of defense mechanisms in plants, although its stability and degradation rates can influence its overall impact .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. Studies have shown that at lower doses, the compound can enhance resistance to pathogens without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including alterations in oxidative parameters and biochemical markers . It is crucial to determine the optimal dosage to maximize its benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to plant defense. It activates the sterol pathway and affects the metabolism of vitamin D3 in plant cell cultures . The compound’s interaction with enzymes and cofactors in these pathways leads to changes in metabolic flux and metabolite levels, contributing to its overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization . The compound’s distribution can influence its effectiveness, as its accumulation in specific tissues or compartments can enhance its biochemical impact .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

1,2,3-Benzothiadiazole can be synthesized through several methods:

Comparison with Similar Compounds

1,2,3-Benzothiadiazole can be compared with other similar compounds:

This compound stands out due to its unique electronic properties and versatility in various applications, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

1,2,3-benzothiadiazole
Source PubChem
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InChI

InChI=1S/C6H4N2S/c1-2-4-6-5(3-1)7-8-9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQJDLTXOVEEFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181747
Record name Benzo-1,2,3-thiadiazole
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Molecular Weight

136.18 g/mol
Source PubChem
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CAS No.

273-77-8
Record name 1,2,3-Benzothiadiazole
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Record name Benzo-1,2,3-thiadiazole
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Record name 1,2,3-benzothiadiazole
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Record name 1,2,3-Benzothiadiazole
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Synthesis routes and methods I

Procedure details

To a mixture of 2-aminobenzenethiol (1.00 g, 7.99 mmol) in water (8 mL) was added aqueous 12 N hydrochloric acid (2 mL, 20 mmol) slowly at rt. Sodium nitrite (827 mg, 12.0 mmol) was then added slowly at rt. THF (4 mL) was added for solubility, and the reaction was stirred at rt for 30 min. The solution was neutralized with saturated aqueous potassium carbonate, and the material was extracted with DCM and saturated aqueous sodium bicarbonate. The organic layer was purified via column chromatography (1% EtOAc:heptane) to afford 850 mg (78%) of the title compound as an orange liquid. 1H NMR (400 MHz, CDCl3): δ 7.63-7.73 (m, 2 H), 8.12 (dt, J=8.3, 0.9 Hz, 1 H), 8.66 (dt, J=8.5, 0.9 Hz, 1 H).
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4 mL
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78%

Synthesis routes and methods II

Procedure details

A dinitrobenzene (I) is reacted with, for example, ammonium chloride and iron or with hydrogen gas and palladium on activated carbon in a solvent such as ethanol or toluene and at elevated temperature to give the corresponding aminoaniline (VII). The aminoaniline (VII) is reacted with, for example, thionyl chloride, N-thionyl aniline or sulfur dichloride in a solvent such as toluene or ethanol and at elevated temperature to yield a benzothiadiazole of formula (A'").
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Reactant of Route 6
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Customer
Q & A

Q1: What is the molecular formula and weight of 1,2,3-benzothiadiazole?

A1: this compound has the molecular formula C6H4N2S and a molecular weight of 136.18 g/mol.

Q2: How is the structure of this compound confirmed?

A: The structure of this compound has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. A detailed analysis of the 1H NMR spectrum, including chemical shifts and coupling constants, is provided in the literature. []

Q3: How do structural modifications of this compound affect its biological activity?

A: Introducing substituents on the benzene ring of this compound can significantly alter its biological activity. For example, studies have shown that 6-chloro-1,2,3-benzothiadiazole effectively inhibits NADH oxidase in beef heart submitochondrial particles, while other substituted derivatives exhibit varying degrees of inhibition. []

Q4: Does the position of substituents on the this compound ring influence its activity?

A: Yes, the position of substituents plays a crucial role. Research on halogeno-1,2,3-benzothiadiazoles revealed that both the type of halogen and its position on the ring affect the products formed during nucleophilic substitution reactions. []

Q5: Is there evidence that the isomeric structure of benzothiadiazole influences its properties?

A: Research suggests that isomerization of 2,1,3-benzothiadiazole to this compound can significantly impact the photoelectric properties of polymers incorporating these units. This isomerization can lead to enhanced extinction coefficients, downshifted HOMO energy levels, and improved backbone coplanarity, influencing polymer performance in organic solar cells. []

Q6: How does this compound react with radicals?

A: this compound readily reacts with both aryl and alkyl radicals. For instance, its reaction with phenyl radicals generates a range of sulfur-containing compounds like diphenyl sulphide, dibenzothiophen, and thianthrene, suggesting an initial attack of the radical at the sulfur atom. [, ]

Q7: Can this compound act as a spin trap for triplet carbenes?

A: Studies indicate that this compound can function as an effective spin trap for triplet diphenylcarbene, preventing its interconversion with the singlet state. This interaction leads to the formation of compounds such as 9-phenylthioxanthen and thianthrene. []

Q8: What is the role of the this compound unit in photocatalytic hydrogen production?

A: Incorporating this compound into organic polymer photocatalysts, such as poly(9,9-dioctylfluorene-alt-1,2,3-benzothiadiazole) (PFBT), has been shown to enhance photocatalytic hydrogen production. The benzothiadiazole unit's ability to rapidly react with protons, particularly under acidic conditions, plays a crucial role in this process. []

Q9: Does this compound exhibit any biological activity?

A: Yes, certain derivatives of this compound display notable biological activities. For example, 6-chloro-1,2,3-benzothiadiazole inhibits ADP phosphorylation and calcium transport in rat liver mitochondria, particularly when energy is derived from NAD-linked substrate oxidation. []

Q10: Are there any agricultural applications of this compound derivatives?

A: Yes, certain derivatives like this compound-7-carbothioic acid S-methyl ester (acibenzolar-S-methyl or ASM) are recognized for their ability to induce systemic acquired resistance in plants. ASM has been shown to be effective against various plant diseases, including cucurbit chlorotic yellows virus in melon and rhizomania in sugar beet. [, , ]

Q11: Can this compound derivatives be used to control molluscan pests?

A: Research suggests that menadione sodium bisulphite (MSB), a plant defense activator, may indirectly contribute to repelling molluscan pests. MSB-treated tomato plants exhibited downregulation of terpene volatile genes, potentially making them less attractive to herbivores. []

Q12: What are the common synthetic approaches to 1,2,3-benzothiadiazoles?

A: A simplified synthesis of 1,2,3-benzothiadiazoles involves diazotizing benzothiazathiolium salts, obtained from the reaction of sulfur monochloride with aromatic amines (Herz reaction). []

Q13: How can this compound be analytically determined in environmental samples?

A: Square wave adsorptive stripping voltammetry using a hanging mercury drop electrode has been successfully employed to determine acibenzolar-S-methyl (ASM) in environmental samples like tap water, river water, and soil. []

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